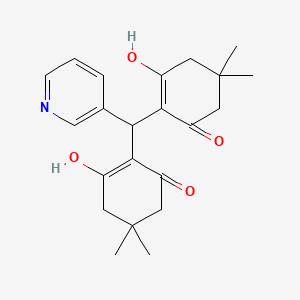
3-hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-3-pyridylmethyl)-5,5-dimethylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-3-pyridylmethyl)-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-3-pyridylmethyl)-5,5-dimethylcyclohex-2-en-1-one involves multiple steps, typically starting with the preparation of the cyclohexenone and pyridine derivatives. The key steps include:
Formation of the cyclohexenone derivative: This can be achieved through the aldol condensation of appropriate ketones and aldehydes under basic conditions.
Synthesis of the pyridine derivative: This involves the reaction of suitable precursors under conditions that promote the formation of the pyridine ring.
Coupling of the cyclohexenone and pyridine derivatives: This step typically involves the use of a coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-3-pyridylmethyl)-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
3-hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-3-pyridylmethyl)-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-3-pyridylmethyl)-5,5-dimethylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity, signal transduction pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its flavor and fragrance properties.
3-Hydroxy-4-[3,4-dihydro-3-oxo-2H-1-benzopyran-2-yl]-2H-1-benzopyran-2-one: Investigated for its potential biological activities.
Uniqueness
3-hydroxy-2-((6-hydroxy-4,4-dimethyl-2-oxocyclohex-1-enyl)-3-pyridylmethyl)-5,5-dimethylcyclohex-2-en-1-one is unique due to its combination of functional groups and the resulting chemical and biological properties. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-pyridin-3-ylmethyl]-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-21(2)8-14(24)19(15(25)9-21)18(13-6-5-7-23-12-13)20-16(26)10-22(3,4)11-17(20)27/h5-7,12,18,24,26H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRNBUVBFWSCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(C2=CN=CC=C2)C3=C(CC(CC3=O)(C)C)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(5-methyl-1-phenylpyrazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2715887.png)
![(2E)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE](/img/structure/B2715888.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2715891.png)
![3-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2715892.png)
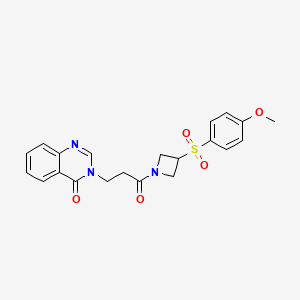
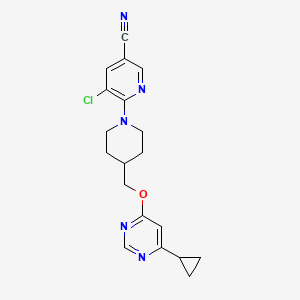
![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2715900.png)
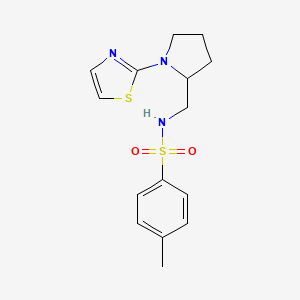
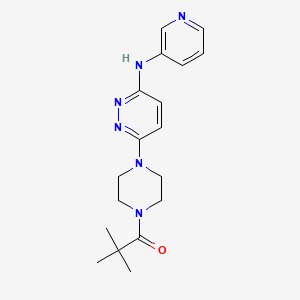
![3-Phenyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2,1-benzoxazole](/img/structure/B2715906.png)
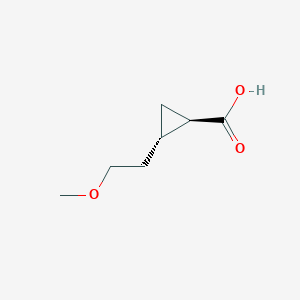
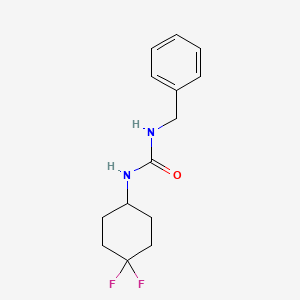
![[8-(4-Nitrobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine hydrochloride](/img/structure/B2715909.png)
